2-Iodo-4'-methylbenzophenone
Overview
Description
2-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 2-Iodo-4’-methylbenzophenone involves several steps, including bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Molecular Structure Analysis
The molecular structure of 2-Iodo-4’-methylbenzophenone is characterized by the presence of an iodine atom attached to the second carbon of the phenyl ring and a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis
2-Iodo-4’-methylbenzophenone facilitates the conversion of carbonyl groups into more versatile and functional alcohol moieties that can be further manipulated in subsequent chemical transformations .Scientific Research Applications
Enantioselective Electroreduction
Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) for the enantioselective electroreduction of organic molecules, including 4-methylbenzophenone. They achieved up to 17% optical purity in the corresponding alcohols, demonstrating the potential of this compound in asymmetric electrochemical processes (Schwientek, Pleus, & Hamann, 1999).
Oxidative Dearomatization
Quideau, Pouységu, Ozanne, and Gagnepain (2005) investigated the use of 2-methylphenols, including derivatives of 2-methylbenzophenone, in oxidative dearomatization. Their work highlighted its utility in creating cyclohexa-2,4-dienone derivatives, which are valuable in synthetic organic chemistry (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Crystal Phase Studies
Kutzke, Al-Mansour, and Klapper (1996) focused on the crystal structures of 4-methylbenzophenone, discovering both stable and metastable phases. This research provides insights into the crystalline properties of benzophenone derivatives, which are essential for applications in materials science (Kutzke, Al-Mansour, & Klapper, 1996).
Thermodynamic Properties
Silva, Amaral, Guedes, and Gomes (2006) derived the standard molar enthalpies of formation for various methylbenzophenones, including 2-methylbenzophenone. Understanding these thermodynamic properties is vital for their use in chemical reactions and material design (Silva, Amaral, Guedes, & Gomes, 2006).
Microfluidic Photoreactor Applications
Mateos, Cherubini-Celli, Carofiglio, Bonchio, Marino, Companyó, and Dell’Amico (2018) demonstrated that light-driven reactions of 2-methylbenzophenones are significantly enhanced in a microfluidic photoreactor. This advancement opens new avenues for efficient photochemical synthesis (Mateos et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-iodophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXPIALMJUMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572410 | |
Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4'-methylbenzophenone | |
CAS RN |
107624-39-5 | |
Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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